molecular formula C8H10OS B1584458 3-Methoxythioanisole CAS No. 2388-74-1

3-Methoxythioanisole

Cat. No. B1584458
CAS RN: 2388-74-1
M. Wt: 154.23 g/mol
InChI Key: IWVQVOXDIOKVBE-UHFFFAOYSA-N
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Description

3-Methoxythioanisole is a chemical compound with the CAS Number: 2388-74-1 and a molecular weight of 154.23 . It is a liquid at room temperature .


Molecular Structure Analysis

The linear formula of 3-Methoxythioanisole is C8H10OS . Unfortunately, the search results do not provide more detailed information about its molecular structure.


Physical And Chemical Properties Analysis

3-Methoxythioanisole is a liquid at room temperature . The storage temperature is recommended to be dry and at room temperature .

Scientific Research Applications

Spectroscopic and Computational Analysis

3-Methoxythioanisole has been a subject of extensive spectroscopic and computational analysis. A study conducted by Jayakumar et al. (2020) utilized a combination of FT-Raman, FT-IR, and NMR spectroscopy, along with quantum chemical calculations, to explore the molecular structure of 4-Methoxythioanisole, a closely related compound. This research provides insights into the molecule's geometric, energetic, and vibrational characteristics, contributing to a better understanding of its properties and potential applications in scientific research (Jayakumar et al., 2020).

Oxygen Atom Transfer Reactions

Another significant application is in the field of oxygen atom transfer (OAT) reactions. Sharma et al. (2021) investigated a mononuclear non-heme Mn(III)-aqua complex, which demonstrated OAT reactions with organic substrates like thioanisole. The study of such reactions, including those with methoxythioanisole derivatives, is essential for understanding and developing new catalytic processes in organic chemistry (Sharma et al., 2021).

Synthesis and Chemical Transformations

3-Methoxythioanisole is also relevant in the context of chemical synthesis and transformations. Testaferri et al. (1982) explored the selective cleavage of carbon-sulphur and carbon-oxygen bonds in methoxythioanisoles, revealing novel methods for synthesizing related chemical compounds. This research has implications for synthetic organic chemistry, offering new pathways and methods for producing various chemical entities (Testaferri et al., 1982).

Cytochrome P450 Monooxygenase Activity

In the field of biocatalysis, a study by Zhang et al. (2009) identified a new cytochrome P450 monooxygenase from Rhodococcus sp., capable of asymmetric sulfoxidation of several sulfides, including methoxythioanisoles. This enzyme's activity towards methoxythioanisole derivatives is significant for developing new biocatalysts for asymmetric synthesis, a crucial area in green chemistry (Zhang et al., 2009).

Safety and Hazards

3-Methoxythioanisole is labeled with the signal word “Warning” and has hazard statements H315-H319 . This indicates that it causes skin irritation and serious eye irritation . Precautionary measures include avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

1-methoxy-3-methylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H10OS/c1-9-7-4-3-5-8(6-7)10-2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWVQVOXDIOKVBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60299933
Record name 3-Methoxythioanisole
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Molecular Weight

154.23 g/mol
Source PubChem
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CAS RN

2388-74-1
Record name 3-Methoxythioanisole
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Record name 3-Methoxythioanisole
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Record name 2388-74-1
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Record name 3-Methoxythioanisole
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Record name 3-Methoxythioanisole
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Record name 3-Methoxythioanisole
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Synthesis routes and methods

Procedure details

Methyl iodide (14.67 ml, 0.235 mol) was added dropwise to a solution of 3-methoxy-benzenethiol (30 g, 0.214 mol) and potassium carbonate (29.6 g, 0.214 mol) in acetone (400 ml) under nitrogen at 3° C. The reaction was allowed to warm to room temperature and the solvent was removed under reduced pressure. The residue was diluted with water (300 ml) and the aqueous layer was extracted with diethylether (3×200 ml). The combined organic extracts were dried over MgSO4 and the solvent was removed under reduced pressure to give 1-Methoxy-3-methylsulfanyl-benzene (32.87 g) as a pale yellow liquid.
Quantity
14.67 mL
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
29.6 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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